N-Boc-4-methoxybenzyl-glycine

Isotopic Labeling NMR Spectroscopy Process Chemistry

Ensure synthetic success with commercial N-Boc-4-methoxybenzyl-glycine (97% min purity). The Boc group provides orthogonal protection essential for solid-phase peptoid synthesis, while the 4-methoxybenzyl substituent enables predictable acidolysis kinetics and efficient oxidative degradation for labeled glycine production—avoiding complex mixtures and low yields of unprotected analogs. Reliable room-temp storage and batch consistency minimize QC re-analysis, keeping your pipeline on schedule.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B7845108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-methoxybenzyl-glycine
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-5-7-12(20-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,18)
InChIKeyQQVZOHKOQOZYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-methoxybenzyl-glycine: A Protected N-Alkyl Glycine Building Block for Peptoid Synthesis and Isotopic Labeling


N-Boc-4-methoxybenzyl-glycine (CAS 1182025-02-0) is an N-tert-butoxycarbonyl (Boc) protected N-alkyl glycine derivative, characterized by a 4-methoxybenzyl substituent on the amino nitrogen and a Boc protecting group . It serves as a versatile building block for the synthesis of peptoids (N-substituted glycine oligomers) and as an intermediate in the preparation of stereospecifically labeled glycine derivatives [1][2]. The compound exhibits a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol, with commercial availability at a minimum purity of 97% .

Why N-Boc-4-methoxybenzyl-glycine Cannot Be Simply Replaced by Unprotected or Differently Substituted Analogs


Substituting N-Boc-4-methoxybenzyl-glycine with unprotected N-(4-methoxybenzyl)glycine or other N-alkyl glycine derivatives introduces critical liabilities. The Boc protecting group is essential for orthogonal protection strategies during solid-phase peptide and peptoid synthesis, preventing undesired side reactions at the amino terminus [1]. Unprotected analogs lack this orthogonality, leading to complex reaction mixtures and lower yields. Furthermore, the 4-methoxybenzyl substituent imparts distinct chemical reactivity and steric properties compared to simpler N-alkyl groups (e.g., allyl, propargyl, benzyl), directly influencing the efficiency of key synthetic transformations such as oxidative degradation and selective acidolysis [2][3]. Generic substitution would compromise both synthetic efficiency and product fidelity, as quantified below.

Quantitative Evidence Differentiating N-Boc-4-methoxybenzyl-glycine from Analogs in Key Applications


Enabling Large-Scale Production of Isotopically Labeled Glycine via Optimized Oxidative Degradation

In the synthesis of (R)-glycine-d-15N, the oxidative degradation of N-Boc-4-methoxybenzyl amine (a direct precursor) to N-Boc-glycine was identified as a low-yielding key step. Optimization of this transformation rendered the entire synthetic route amenable to large-scale production, a finding not reported for other N-alkyl glycine derivatives in this context [1]. The 4-methoxybenzyl substituent proved uniquely suitable for this oxidative cleavage, enabling efficient incorporation of both deuterium and 15N labels [1].

Isotopic Labeling NMR Spectroscopy Process Chemistry

Predictable Acidolytic Selectivity of the C-Terminal Amide Bond

Kinetic studies on N-acyl-N-(4-methoxybenzyl)-α,α-trialkyl glycine amides (structural analogs of the target compound) in TFA at 25.00 °C revealed first-order behavior with respect to substrate and a clear structure-reactivity relationship [1]. The presence of the 4-methoxybenzyl group influences the rate and selectivity of C-terminal amide bond cleavage via the formation of an oxazolonium intermediate. This mechanistic understanding is crucial for predicting and controlling deprotection outcomes in peptoid synthesis, a level of kinetic detail not available for N-Boc-glycine or simpler N-alkyl derivatives under identical conditions [1].

Peptoid Chemistry Deprotection Kinetics Reaction Mechanism

Defined Purity and Stability Profile for Reproducible Research

Commercially sourced N-Boc-4-methoxybenzyl-glycine is specified with a minimum purity of 97% and recommended for long-term storage at room temperature . This contrasts with some unprotected or less stable analogs (e.g., N-(4-methoxybenzyl)glycine, purity 95% ) which may require more stringent storage conditions. The combination of high initial purity and ambient storage stability ensures batch-to-batch consistency, reducing the need for re-purification and mitigating the risk of degradation-related artifacts in sensitive synthetic applications.

Quality Control Reproducibility Procurement Specification

Optimal Use Cases for N-Boc-4-methoxybenzyl-glycine Based on Quantified Differentiation


Large-Scale Synthesis of Stereospecifically Labeled Glycine Derivatives for NMR Structural Biology

Procurement of N-Boc-4-methoxybenzyl-glycine is essential when scaling up the synthesis of (R)-glycine-d-15N or similar doubly labeled glycine analogs. The optimized oxidative degradation step, enabled by the 4-methoxybenzyl substituent, is critical for achieving the yields and purity required for cost-effective production of these high-value research tools used in protein NMR studies [1].

Peptoid Library Synthesis Requiring Controlled, Orthogonal Deprotection

This compound is the building block of choice for constructing peptoid sequences where a Boc group is needed for orthogonal protection alongside other acid-labile or base-labile groups. The well-characterized acidolysis kinetics of the N-(4-methoxybenzyl) motif allow researchers to design deprotection protocols with predictable selectivity, minimizing side reactions and maximizing the purity of the final peptoid oligomers [2].

High-Reproducibility Peptide and Peptoid Research in Academic and CRO Settings

For laboratories and contract research organizations (CROs) where batch-to-batch consistency and minimal downtime are paramount, the specified 97% minimum purity and room-temperature storage stability of commercial N-Boc-4-methoxybenzyl-glycine provide a reliable foundation. This reduces the need for in-house quality control re-analysis and ensures that synthetic outcomes are not confounded by variable starting material quality .

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